molecular formula C9H16O2 B3030492 trans-4-Ethylcyclohexanecarboxylic acid CAS No. 91328-77-7

trans-4-Ethylcyclohexanecarboxylic acid

Cat. No.: B3030492
CAS No.: 91328-77-7
M. Wt: 156.22 g/mol
InChI Key: UNROFSAOTBVBBT-UHFFFAOYSA-N
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Description

Trans-4-Ethylcyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optically Active Derivatives and Chemical Synthesis

Trans-4-Ethylcyclohexanecarboxylic acid and its derivatives have been explored in the preparation of optically active compounds. Studies like those by Nohira et al. (1970) have focused on synthesizing active trans-1,2-disubstituted cyclohexanes, crucial in organic chemistry for creating specific molecular configurations (H. Nohira, K. Ehara, A. Miyashita, 1970). Additionally, research by Qi-gui (2004) demonstrates the synthesis of trans- and cis- forms of 4-ethylcyclohexylcarboxylic acid, which are significant for various chemical applications (L. Qi-gui, 2004).

Applications in Pharmaceutical Research

In pharmaceutical research, derivatives of this compound, such as tranexamic acid, have been studied extensively. A report by Verstraete (1977) notes that only the trans-isomer of 4-aminomethylcyclohexane carboxylic acid (a derivative) is antifibrinolytically active (M. Verstraete, 1977). Similarly, research by Isoda (1979) synthesizes various isomers of 4-aminomethylcyclohexanecarboxylic acid, exploring their potential as antiplasmin drugs (S. Isoda, 1979).

Photochemistry and Material Science

The photochemistry of derivatives of this compound has been studied in works like that of Rfc Brown (1964), exploring the synthesis and reactions of related acyl azides in cyclohexane (Rfc Brown, 1964). This research contributes significantly to understanding molecular interactions under light exposure, relevant in material science.

Molecular Structure and Stereochemistry

Molecular conformations and stereochemistry of derivatives of this compound are another area of research. Yanaka et al. (1981) have analyzed the structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, providing insights into their zwitterionic forms and stability in aqueous solutions (M. Yanaka, S. Enomoto, Y. Inoue, R. Chǔjǒ, 1981).

Safety and Hazards

Trans-4-ethylcyclohexanecarboxylic acid can cause skin irritation and serious eye irritation. It is recommended to wash skin thoroughly after handling and to wear protective gloves, eye protection, and face protection .

Properties

IUPAC Name

4-ethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNROFSAOTBVBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80987865
Record name 4-Ethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80987865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6833-47-2, 91328-77-7
Record name 4-Ethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80987865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylcyclohexanecarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Ethylcyclohexanecarboxylic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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